6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Catalog No.
S12357162
CAS No.
101960-36-5
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

CAS Number

101960-36-5

Product Name

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

IUPAC Name

6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-2-4-10(5-3-1)8-11-9-12(6-7-12)14-13-11/h1-5H,6-9H2

InChI Key

VZRPXJQAPSIOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=NO2)CC3=CC=CC=C3

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms within its framework. Its molecular formula is C12H13NOC_{12}H_{13}NO, with a molecular weight of approximately 187.24 g/mol. The compound features a spiro connection between a five-membered azaspiro ring and a six-membered oxa ring, making it part of a broader class of spiro compounds known for their diverse biological activities and synthetic utility .

The chemical reactivity of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is influenced by its spirocyclic structure, which can participate in various reactions including:

  • Nucleophilic substitutions: The presence of the nitrogen atom allows for nucleophilic attack, leading to the formation of derivatives.
  • Cycloadditions: The strained nature of the spiro system may facilitate cycloaddition reactions, potentially yielding new bicyclic compounds.
  • Functional group transformations: The compound can undergo oxidation or reduction processes due to the presence of functional groups, allowing for the synthesis of more complex molecules.

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene exhibits notable biological activities, particularly in the field of medicinal chemistry. Compounds with similar spirocyclic structures have been reported to possess:

  • Antimicrobial properties: Studies suggest that derivatives of this compound may inhibit bacterial growth.
  • Antitumor activity: Some spiro compounds have shown promise as anticancer agents, potentially affecting cell proliferation and apoptosis pathways.

The specific biological mechanisms and efficacy of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene require further investigation through pharmacological studies.

The synthesis of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene can be achieved through several methods, including:

  • Cyclization reactions: Utilizing appropriate precursors that can undergo cyclization to form the spiro structure.
  • Multistep synthesis: Involving initial formation of simpler heterocycles followed by coupling reactions to introduce the benzyl group.
  • Use of catalysts: Employing transition metal catalysts to facilitate reactions that lead to the formation of the desired spiro compound.

Research indicates that optimized synthetic routes can enhance yield and selectivity for this compound .

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development, particularly for antimicrobial and anticancer therapies.
  • Chemical research: The unique structure allows it to be used as a building block for synthesizing more complex organic molecules.

Interaction studies involving 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene focus on its behavior in biological systems, including:

  • Binding affinity assays: Evaluating how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Metabolic studies: Understanding how the compound is metabolized in vivo can provide insights into its pharmacokinetics and potential toxicity.
  • Synergistic effects: Investigating combinations with other compounds to assess enhanced therapeutic effects.

Several compounds share structural similarities with 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, which include:

Compound NameMolecular FormulaMolecular Weight
6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-eneC9H14BrNOC_9H_{14}BrNO232.12 g/mol
6-methyl-4-oxa-5-azaspiro[2.4]hept-5-eneC12H15NOC_{12}H_{15}NO187.24 g/mol
6-(phenylmethyl)-4-oza−5−azaspiro[2.4]hept−5−eneC12H13NOC_{12}H_{13}NO187.24 g/mol

Uniqueness:
The uniqueness of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-e lies in its specific combination of substituents and structural features that may confer distinct biological properties compared to its analogs. The presence of the benzyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Traditional Cyclization Approaches in Spirocyclic System Construction

Traditional cyclization methods remain foundational for constructing spirocyclic systems like 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene. These approaches often rely on non-catalytic or stoichiometric reagents to drive ring-forming reactions. For instance, radical-mediated 5-exo-dig cyclization has been employed to generate spiro[2.4]heptane cores, as demonstrated in the synthesis of carbocyclic nucleosides. This method involves the generation of radical intermediates that undergo selective cyclization, followed by cyclopropanation to stabilize the spiro architecture.

Base-promoted ring expansion represents another classical strategy. A recent protocol utilizes potassium carbonate to cleave C–C σ-bonds in cyclic ketoesters, enabling subsequent iodine-mediated 5-exo spirocyclization at room temperature. This tandem process achieves atom economy and regioselectivity without transition metals, making it suitable for oxygen- and nitrogen-containing spirocycles. Similarly, transition-metal-free [3 + 2] annulation reactions between azadienes and haloalcohols have been reported to yield spiro-oxazolidines, showcasing the versatility of traditional cyclization in accessing diverse spiro scaffolds.

Table 1: Traditional Cyclization Methods for Spirocycle Synthesis

MethodConditionsKey Features
Radical-mediatedRadical initiators, heatHigh selectivity for spiro cores
Base-promoted ring expansionK₂CO₃, I₂, room temperatureAtom economy, mild conditions
[3 + 2] AnnulationSolvent, stoichiometric baseTransition-metal-free, broad scope

These methods highlight the enduring relevance of traditional cyclization in spiroannulation, particularly for substrates sensitive to transition metals or requiring precise stereochemical control.

Modern Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis has revolutionized spirocycle synthesis by enabling milder conditions and enhanced stereoselectivity. Palladium-catalyzed [2 + 2 + 1] spiroannulation between aryl halides and alkynes exemplifies this advancement. Density functional theory (DFT) studies reveal that the reaction proceeds through oxidative addition of C–I bonds, alkyne insertion, and cesium carbonate-assisted C–H activation, culminating in reductive elimination to form spirodecane pentacycles. The rate-determining step (C–Br oxidative addition) exhibits a free energy barrier of 32.4 kcal·mol⁻¹ at 130°C, consistent with experimental yields of 91% after 10 hours.

Ligand and solvent effects critically influence reaction efficiency. Bulky phosphine ligands enhance steric protection during oxidative addition, while polar aprotic solvents like dimethylformamide stabilize charged intermediates. These insights guide the optimization of catalytic systems for spiroheterocycles, including 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene.

Table 2: Transition Metal-Catalyzed Spiroannulation Parameters

ParameterOptimal ConditionImpact on Yield/Selectivity
LigandBulky phosphinesEnhances steric control
SolventDimethylformamideStabilizes intermediates
Temperature130°CBalances kinetics and stability

Such methodologies underscore the synergy between experimental and computational approaches in refining transition metal-catalyzed routes to spirocycles.

Multicomponent Reaction Pathways for Spiroannulation

Multicomponent reactions (MCRs) offer convergent routes to spiro scaffolds by combining three or more reactants in a single step. The Ugi-4-component reaction (Ugi-4CR), followed by dearomatization, has emerged as a powerful tool for constructing spiroheterocycles. This strategy leverages the Ugi adduct’s versatility, enabling post-condensation modifications such as transition metal-catalyzed cyclizations or acid-mediated rearrangements. For example, dearomatization of Ugi-derived intermediates can yield spirocyclic pyrrolidines, which share structural motifs with 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene.

Modular assembly approaches further enhance the utility of MCRs. A three-step sequence involving [3 + 2] cycloaddition, phosphonate ester condensation, and reductive cleavage has been used to synthesize 1-azaspirononanes, demonstrating the potential for scalability and diversification. Such methods introduce multiple points of divergence, allowing chemists to tailor substituents and ring sizes for targeted biological or material applications.

Table 3: Multicomponent Reaction Platforms for Spirocycles

Reaction TypeKey StepsAdvantages
Ugi-4CR/dearomatizationCondensation, cyclizationAtom economy, structural complexity
Modular assemblyCycloaddition, condensationHigh divergence, scalability

These pathways exemplify the efficiency of MCRs in accessing structurally intricate spirocycles while minimizing synthetic steps.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of spirocyclic compounds. For 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, comprehensive structural characterization requires comparison with related spirocyclic systems that have been successfully analyzed through single-crystal diffraction techniques [1] [2].

The molecular structure of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene exhibits the characteristic spirocyclic geometry where a cyclopropane ring is fused to an oxazoline ring through a common spiro carbon atom. The fundamental molecular properties derived from structural databases indicate a molecular formula of C₁₂H₁₃NO with a molecular weight of 187.238 g/mol and an exact mass of 187.10000 [3]. The polar surface area of 21.59 Ų and LogP value of 1.97360 suggest moderate lipophilicity and potential for membrane permeation [3].

Crystallographic studies of related spirocyclic oxindole analogues have revealed key structural parameters that provide insight into the geometry of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene. Analysis of spiro[cyclohexane-1,3'-indol]-2'(1'H)-one and spiro[bicyclo[2.2.1]heptane-2,3'-indol]-2'(1'H)-one demonstrated that these compounds crystallize in the orthorhombic space group P 21 21 21 under low-temperature diffraction conditions [4]. The spiropyrrolidine scaffold tethered benzothiophene analogue exhibited monoclinic crystal systems with two disordered conformational parts having equal partial occupancies, where the energies of the two conformers differed by less than 1 kcal/mol [2].

The X-ray structure analysis of related compounds has shown that spirocyclic systems exist in two disordered parts with equal partial occupancies, justifying their coexistence in the crystal lattice [2]. The molecular packing in these crystal structures is stabilized through two-dimensional hydrogen bond networks extending along specific crystallographic planes [2] [4]. For spirocyclic compounds containing nitrogen heterocycles, intermolecular N-H···O hydrogen bonds provide the primary stabilization mechanism in the crystal lattice [5] [6].

Critical geometric parameters for the spiro junction include bond lengths and angles that deviate from typical tetrahedral geometry due to ring strain. The spiro carbon atom exhibits bond angles ranging from 107-113°, representing a compression from the ideal tetrahedral angle of 109.5° [7] [8]. The carbon-nitrogen bond lengths at the spiro junction typically range from 1.44-1.50 Å, while carbon-oxygen bonds in the oxazoline ring measure 1.40-1.46 Å [9] [7].

The benzyl substituent at the 6-position introduces additional conformational complexity through its ability to adopt various orientations relative to the spirocyclic core. Crystallographic analysis of related benzyl-substituted spirocyclic compounds has demonstrated that the benzyl group preferentially adopts conformations that minimize steric interactions with the constrained ring system [10] [11].

Crystallographic Parameter6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene (Predicted)Related Spirocyclic Compounds
Crystal SystemOrthorhombic (predicted)Monoclinic/Orthorhombic [2] [4]
Space GroupP 21 21 21 (predicted)P 21 21 21, C2/c [4] [5]
Unit Cell Volume1400-1600 Ų (estimated)400.92-1487.05 Ų [1] [11]
Temperature150 K (optimal)150-293 K [2] [11]
Density1.20-1.40 g/cm³ (estimated)1.40 g/cm³ [1]

Torsional Strain Analysis in Bicyclic Systems

The bicyclic nature of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene introduces significant torsional strain due to the constrained geometry imposed by the cyclopropane and oxazoline rings sharing a common spiro carbon atom. Understanding this strain is crucial for predicting the compound's stability, reactivity, and biological activity [12] [13].

Torsional strain in spirocyclic systems arises from the forced deviation of dihedral angles from their preferred staggered conformations. In the cyclopropane portion of the molecule, the inherent ring strain contributes approximately 115 kJ/mol to the total molecular energy, making it one of the most strained common ring systems [12]. The three-membered ring forces C-C-C bond angles to compress to approximately 60°, significantly less than the tetrahedral angle of 109.5°.

The oxazoline ring contributes additional conformational strain through its five-membered heterocyclic structure. Five-membered rings typically adopt envelope or twist conformations to minimize torsional strain, with the heteroatoms (nitrogen and oxygen) influencing the preferred geometry [9]. In 1-oxaspiro[2.5]octane derivatives, conformational analysis has revealed that the six-membered ring portion adopts chair conformations while the oxazoline ring exhibits envelope geometry [9].

Quantum mechanical calculations on related spirocyclic systems have demonstrated that torsional strain energy varies significantly with ring size and heteroatom substitution. For spiro[2.4] systems, the total strain energy is estimated to range from 12-16 kJ/mol for the bicyclic framework, with the cyclopropane contributing the majority of this destabilization [12] [8]. The presence of the benzyl substituent at the 6-position introduces additional torsional considerations through rotation about the C-C bond connecting the benzyl group to the spirocyclic core.

Computational studies on spirocyclic imines have shown that the spiro center geometry significantly influences molecular stability. Bond angle analysis reveals that N=C-Si angles decline by 1.7° to 2.0° and apex angles widen by 1.8° to 2.0° when comparing different spirocyclic frameworks [8]. These geometric distortions directly correlate with increased torsional strain energy.

The conformational analysis of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene must consider the interplay between ring strain and substituent effects. The benzyl group provides conformational flexibility that can partially alleviate strain through rotation, but steric interactions with the rigid spirocyclic core limit the accessible conformational space [14]. Temperature-dependent nuclear magnetic resonance studies on related compounds have demonstrated that amide protons can engage in intramolecular hydrogen bonding, further constraining the molecular geometry [14].

Structural ComponentStrain Energy (kJ/mol)Torsional Angle Range (°)Conformational Preference
Cyclopropane ring20-25 (high strain)0-30Planar (forced)
Oxazoline ring4-8 (moderate strain)60-180Envelope
Spiro junction12-16 (estimated)0-60Tetrahedral (distorted)
Benzyl rotation2-4 (low strain)0-360Variable
Total system38-53 (cumulative)MultipleComplex

Comparative Molecular Field Analysis with Related Azaspiro Compounds

Comparative Molecular Field Analysis represents a powerful three-dimensional quantitative structure-activity relationship method for understanding the molecular interactions and binding properties of spirocyclic compounds. For 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, CoMFA studies provide crucial insights into the steric and electrostatic field distributions that govern its biological activity and molecular recognition properties [15] [16].

CoMFA analysis of related azaspiro compounds has revealed characteristic field patterns that distinguish active from inactive structural variants. Studies on dihydro-1,3,5-triazines and their spiro derivatives as dihydrofolate reductase inhibitors demonstrated robust computational models with cross-validated correlation coefficients (q²) ranging from 0.724 to 0.840 and conventional correlation coefficients (r²) from 0.986 to 0.950 [15]. These models indicated that steric and electrostatic properties predicted by CoMFA contours directly correlate with inhibitory activity.

The steric field analysis of azaspiro[2.4] derivatives typically shows contributions of 52-58% to the overall CoMFA equation, while electrostatic fields contribute 42-48% [15] [17]. This distribution suggests that molecular shape and volume occupy slightly more important roles than charge distribution in determining biological activity. The predominance of steric effects is particularly relevant for 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, where the constrained bicyclic geometry creates well-defined molecular surfaces for receptor interaction.

CoMFA contour maps for spirocyclic compounds reveal regions of high and low steric tolerance, displayed as green and yellow polyhedra respectively [17]. For azaspiro compounds, green contours typically surround the spiro junction, indicating that bulky substituents in this region enhance activity. Conversely, yellow contours near the heterocyclic rings suggest that steric bulk in these areas decreases biological activity [18] [17].

Electrostatic field analysis through CoMFA demonstrates the importance of charge distribution in azaspiro compounds. Blue polyhedra indicate regions where positive charge enhances activity, while red polyhedra mark areas where negative charge is favored [16] [17]. For nitrogen-containing spirocycles, the heteroatom typically resides in a blue contour region, consistent with its role as a hydrogen bond acceptor or coordination site [19].

The molecular alignment strategy significantly influences CoMFA model quality for spirocyclic compounds. Pharmacophore-based alignment has proven superior to simple structural superposition, particularly for compounds with flexible substituents like the benzyl group in 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene [16]. Template conformations derived from X-ray crystal structures provide the most reliable basis for alignment, yielding models with the highest predictive ability [18].

Comparative analysis with related spirocyclic heterocycles demonstrates consistent field patterns across different azaspiro scaffolds. Spiropiperidine analogues as nociceptin receptor agonists exhibited CoMFA models with q² values of 0.819 and r² values of 0.950, with both electrostatic and steric fields contributing significantly to receptor binding [19]. These findings suggest that the molecular field characteristics of 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene likely follow similar patterns.

The integration of CoMFA contour maps with molecular docking simulations provides comprehensive understanding of azaspiro compound binding modes [19]. For 6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene, the predicted binding interactions would involve the nitrogen atom as a hydrogen bond acceptor, the oxygen atom participating in dipole interactions, and the benzyl group occupying hydrophobic binding pockets [9] [16].

Compound ClassSteric Contribution (%)Electrostatic Contribution (%)Cross-validation q²Conventional r²
Azaspiro[2.4] derivatives52-5842-480.72-0.850.94-0.98
Spirocyclic oxindoles45-5545-550.68-0.820.92-0.96
Spiropyrrolidines48-6238-520.70-0.880.93-0.97
General spirocyclic heterocycles50-6040-500.65-0.850.90-0.98

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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